molecular formula C7H6N4O2 B11911480 6-Methyl-3-nitropyrazolo[1,5-a]pyrimidine

6-Methyl-3-nitropyrazolo[1,5-a]pyrimidine

Cat. No.: B11911480
M. Wt: 178.15 g/mol
InChI Key: ZJDHXJPCGXMMSK-UHFFFAOYSA-N
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Description

6-Methyl-3-nitropyrazolo[1,5-a]pyrimidine is a high-value, functionalized heterocyclic compound that serves as a key synthetic intermediate and privileged scaffold in modern medicinal chemistry, particularly in the development of targeted cancer therapies. The pyrazolo[1,5-a]pyrimidine (PP) core is a purine isostere known for its significant protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy by inhibiting kinases such as CK2, EGFR, B-Raf, and MEK, which are frequently disrupted in cancers . The specific nitro and methyl substituents on this core structure are strategically important; the 3-nitro group is a synthetically versatile handle that enables further derivatization via metal-catalyzed cross-coupling reactions and functional group transformations, allowing researchers to build complex molecular libraries for structure-activity relationship (SAR) studies . This facilitates the exploration of chemical space to enhance biological activity and selectivity. The broader class of pyrazolo[1,5-a]pyrimidines is recognized as a prominent framework for the development of Tropomyosin Receptor Kinase (TRK) inhibitors, with two of the three marketed drugs for NTRK fusion cancers (Larotrectinib and Repotrectinib) featuring this nucleus . As such, this compound provides a foundational structure for the discovery and optimization of novel chemotherapeutics. The compound is offered strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

6-methyl-3-nitropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C7H6N4O2/c1-5-2-8-7-6(11(12)13)3-9-10(7)4-5/h2-4H,1H3

InChI Key

ZJDHXJPCGXMMSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=C(C=N2)[N+](=O)[O-])N=C1

Origin of Product

United States

Chemical Reactivity and Transformations of 6 Methyl 3 Nitropyrazolo 1,5 a Pyrimidine and Its Core

Electrophilic Substitution Reactions on the Pyrazolo[1,5-a]pyrimidine (B1248293) Ring System

The pyrazolo[1,5-a]pyrimidine ring system is susceptible to electrophilic attack, primarily at the C3 position of the pyrazole (B372694) moiety, which is the most nucleophilic site. nih.gov However, the regioselectivity of these reactions can be influenced by the reaction conditions and the nature of the electrophile.

Nitration Patterns and Reagent-Dependent Regioselectivity

The nitration of the pyrazolo[1,5-a]pyrimidine core demonstrates a strong dependence on the nitrating agent used, leading to different substitution patterns. cdnsciencepub.comcdnsciencepub.comdocumentsdelivered.comresearchgate.net

When a mixture of nitric acid and sulfuric acid is employed, electrophilic substitution occurs at the C3 position, yielding the 3-nitro derivative. cdnsciencepub.comcdnsciencepub.comdocumentsdelivered.com For instance, the reaction of pyrazolo[1,5-a]pyrimidine with a mixture of concentrated sulfuric acid and fuming nitric acid at low temperatures results in the formation of 3-nitropyrazolo[1,5-a]pyrimidine (B1298430). cdnsciencepub.com A one-pot synthesis method under microwave irradiation has also been developed for the synthesis of various 3-nitropyrazolo[1,5-a]pyrimidines. rsc.orgresearchgate.net

Conversely, using nitric acid in acetic anhydride (B1165640) as the nitrating agent leads to the formation of the 6-nitro isomer. cdnsciencepub.comcdnsciencepub.comdocumentsdelivered.com This change in regioselectivity is noteworthy and suggests a different reaction mechanism, possibly an addition-elimination sequence, rather than a direct electrophilic substitution. cdnsciencepub.com The nitration of pyrazolo[1,5-c]pyrimidine-7-thiones with mixed acids has been reported to yield the 3-nitro ketone derivative. journalagent.com

The following table summarizes the reagent-dependent regioselectivity in the nitration of the pyrazolo[1,5-a]pyrimidine ring system.

ReagentPosition of NitrationProductReference
HNO₃ / H₂SO₄C33-Nitropyrazolo[1,5-a]pyrimidine cdnsciencepub.comdocumentsdelivered.com
HNO₃ / Ac₂OC66-Nitropyrazolo[1,5-a]pyrimidine cdnsciencepub.comdocumentsdelivered.com
HNO₃ / H₂SO₄ (microwave)C33-Nitropyrazolo[1,5-a]pyrimidines rsc.orgresearchgate.net

Halogenation Reactions (e.g., Bromination, Iodination)

Halogenation of the pyrazolo[1,5-a]pyrimidine ring system also predominantly occurs at the C3 position. tandfonline.comnih.gov Various halogenating agents have been employed to introduce bromine and iodine atoms onto the scaffold.

Bromination: The use of N-bromosuccinimide (NBS) typically results in the formation of dibrominated products. tandfonline.com However, under specific conditions, 3-bromo and 3,6-dibromo species can be obtained. cdnsciencepub.comcdnsciencepub.comdocumentsdelivered.com

Iodination: Mono- and di-iodination can be selectively achieved by controlling the stoichiometry of N-iodosuccinimide (NIS). tandfonline.com A one-pot, microwave-assisted method for the synthesis of 3-halopyrazolo[1,5-a]pyrimidines using N-halosuccinimides has been reported. rsc.org Another efficient method for regioselective C3 iodination utilizes potassium iodide and a hypervalent iodine(III) reagent in water at room temperature. rsc.org

The table below provides an overview of halogenation reactions on the pyrazolo[1,5-a]pyrimidine core.

Halogenating AgentHalogenPosition(s)Product(s)Reference
NBSBromine3,63,6-Dibromopyrazolo[1,5-a]pyrimidine tandfonline.com
BromineBromine3 and 3,63-Bromo- and 3,6-dibromopyrazolo[1,5-a]pyrimidine cdnsciencepub.comdocumentsdelivered.com
NIS (controlled stoichiometry)Iodine3 or 3,XMono- and di-iodinated pyrazolo[1,5-a]pyrimidines tandfonline.com
KI / PIDA (in water)Iodine33-Iodopyrazolo[1,5-a]pyrimidine rsc.org
N-Halosuccinimide (microwave)Bromo, Iodo, Chloro33-Halopyrazolo[1,5-a]pyrimidines rsc.org

Formylation Reactions

Formylation of the pyrazolo[1,5-a]pyrimidine ring system can be achieved using Vilsmeier-Haack conditions (POCl₃/DMF), which introduce a formyl group. nih.gov This reaction typically occurs at the electron-rich C3 position. nih.govresearchgate.net A one-pot method has been developed to functionalize 7-arylpyrazolo[1,5-a]pyrimidines with a formyl group at the C3 position. nih.gov

Nucleophilic Substitution Reactions

The pyrimidine (B1678525) ring of the pyrazolo[1,5-a]pyrimidine system is π-deficient and therefore susceptible to nucleophilic attack, particularly at positions C5 and C7. nih.gov These positions are electrophilic and can undergo nucleophilic aromatic substitution (NAS) reactions. nih.gov This type of reaction is valuable in medicinal chemistry for introducing a variety of structural motifs. nih.gov For instance, chloro groups at the C5 and C7 positions, introduced by reacting the corresponding diol with phosphorus oxychloride, can be displaced by nucleophiles like morpholine (B109124). mdpi.com

Reduction Reactions

The reduction of nitro groups on the pyrazolo[1,5-a]pyrimidine ring is a key transformation for the synthesis of amino derivatives, which are important building blocks for further functionalization.

Conversion of Nitro Groups to Amino Groups

The nitro group of 6-methyl-3-nitropyrazolo[1,5-a]pyrimidine can be readily reduced to an amino group. This transformation is a common and crucial step in the synthesis of various derivatives. nih.gov A variety of reducing agents can be employed for this purpose. Common methods for the reduction of aromatic nitro groups to amines include catalytic hydrogenation (e.g., using H₂ with Pd/C or Raney nickel), or the use of metals in acidic media (e.g., Fe or Zn in acetic acid), and tin(II) chloride. commonorganicchemistry.comwikipedia.org Sodium sulfide (B99878) can also be used and may offer selectivity in certain cases. commonorganicchemistry.com The resulting amino group can then be used to synthesize a wide range of other functional groups and build more complex molecules. nih.gov

Formation of 1,2-Diamine Systems for Fused Ring Construction

The strategic introduction of adjacent amino groups onto the pyrazolo[1,5-a]pyrimidine framework is a key step for the construction of more complex, fused heterocyclic systems. The 3-nitro group in this compound serves as a valuable precursor for generating an amino functionality at the C-3 position.

Detailed research has demonstrated that the reduction of the nitro group on the pyrazolo[1,5-a]pyrimidine core can be achieved effectively. For instance, the palladium-catalyzed reduction of 3-nitropyrazolo[1,5-a]pyrimidine derivatives using a Pd/C catalyst under a hydrogen atmosphere successfully yields the corresponding pyrazolo[1,5-a]pyrimidin-3-amines in good yields. rsc.org This transformation is crucial as it introduces a synthetically useful amino group at the C-3 position of the pyrazole ring.

To create a 1,2-diamine system, a second amino group must be present or introduced at an adjacent position. One documented strategy involves the reduction of an azo-functionalized pyrazolo[1,5-a]pyrimidine. nih.gov Researchers developed a methodology to synthesize 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidines, which upon reductive cleavage of the azo bond, yield a 1,2-diamine system. nih.gov This approach provides a pathway to vicinal diamines on the pyrimidine portion of the scaffold, which are valuable intermediates for synthesizing other fused rings. nih.gov

Table 1: Synthesis of Amino-Pyrazolo[1,5-a]pyrimidines

Precursor Reagents & Conditions Product Yield Reference
3-Nitropyrazolo[1,5-a]pyrimidine Pd/C, H₂ (1 atm), Ethanol, 25°C 3-Aminopyrazolo[1,5-a]pyrimidine Good rsc.org
5-Amino-6-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidine Reductive Cleavage 5,6-Diaminopyrazolo[1,5-a]pyrimidine Not Specified nih.gov

Carbon-Carbon and Carbon-Hydrogen Activation Reactions (e.g., Pd-Catalyzed Cross-Coupling)

The pyrazolo[1,5-a]pyrimidine scaffold is highly amenable to functionalization through palladium-catalyzed cross-coupling reactions, which allow for the precise formation of new carbon-carbon and carbon-heteroatom bonds. These methods, particularly those involving direct C-H activation, are powerful tools for structural diversification.

Direct C-H/C-H cross-coupling has emerged as an atom-economical strategy for creating biheteroaryl compounds. rsc.org Research has shown that pyrazolo[1,5-a]pyrimidines can undergo regioselective oxidative C-H/C-H cross-coupling with various five-membered heteroarenes. rsc.org Using a catalyst system of Pd(OAc)₂ with an oxidant like AgOAc, functionalization occurs preferentially at the C7-position of the pyrazolo[1,5-a]pyrimidine ring. rsc.org This method tolerates a variety of functional groups and avoids the need for pre-installing reactive functionalities like halides. rsc.org C-H activation can also be directed to the C-3 position of the pyrazole ring under certain conditions. nih.govencyclopedia.pub

In addition to direct C-H activation, traditional cross-coupling reactions on halogenated pyrazolo[1,5-a]pyrimidines are widely employed. The Buchwald-Hartwig reaction, a palladium-catalyzed amination, has been used to install amine substituents at the C5-position of 5-chloro-pyrazolo[1,5-a]pyrimidine derivatives. nih.gov Furthermore, 3-halopyrazolo[1,5-a]pyrimidines are effective substrates for Sonogashira coupling, enabling the introduction of alkynyl groups at the C-3 position. rsc.org These reactions highlight the versatility of the scaffold in building complex molecular architectures.

Table 2: Palladium-Catalyzed Reactions on the Pyrazolo[1,5-a]pyrimidine Core

Reaction Type Position(s) Key Reagents Bond Formed Reference
Oxidative C-H/C-H Coupling C7 Pd(OAc)₂, AgOAc C-C (aryl) rsc.org
C-H Activation/Arylation C3 Pd Catalyst, Aryl Bromides C-C (aryl) encyclopedia.pub
Buchwald-Hartwig Amination C5 Pd Catalyst, Amine C-N nih.gov
Sonogashira Coupling C3 Pd Catalyst, Terminal Alkyne C-C (alkynyl) rsc.org
Intramolecular C-H Coupling N/A PdCl₂, K₂CO₃ C-C (ring fusion) acs.org

Substitution and Condensation Reactions at Active Methylene (B1212753) Centers

The 6-methyl group of this compound can be considered an active methylene center. The protons on this methyl group are rendered acidic by the electron-withdrawing nature of the fused pyrimidine ring system, making them susceptible to removal by a base. The resulting carbanion can then participate in various substitution and condensation reactions.

A common transformation for such active methyl groups is halogenation, followed by nucleophilic substitution. For example, studies on related fused pyrimidines have shown that a 6-methyl group can be brominated to form a 6-bromomethyl derivative. rsc.org This halogenated intermediate is a highly reactive electrophile, readily undergoing substitution reactions with a wide range of nucleophiles, such as amines and hydrazines, to introduce diverse functional groups at the 6-position. rsc.orgmdpi.com

Condensation reactions are also a key feature of the chemistry involving this scaffold. While direct condensation at the 6-methyl position is plausible, it is more extensively documented that active methylene compounds are critical starting materials for the synthesis of the pyrazolo[1,5-a]pyrimidine ring itself. The condensation of 3-aminopyrazoles with β-dicarbonyl compounds or their equivalents, such as malononitrile (B47326) or ethyl acetoacetate, is a foundational method for constructing the bicyclic system. nih.govresearchgate.netnih.gov These reactions proceed through nucleophilic attack and subsequent cyclization, where the nature of the active methylene compound dictates the substitution pattern on the resulting pyrimidine ring. nih.gov

Table 3: Reactions Involving Active Methylene Centers

Reaction Type Substrate/Starting Material Reagent Product Type Reference
Nucleophilic Substitution 6-Bromomethyl-1,3-dimethyl-5-nitrouracil Primary Amines 6-(Substituted methyl) derivative rsc.org
Nucleophilic Substitution 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Methylamine 4-Methylamino-6-(chloromethyl) derivative mdpi.com
Ring-Forming Condensation 3-Aminopyrazole Ethyl Acetoacetate, Acetylacetone Pyrazolo[1,5-a]pyrimidine researchgate.net
Ring-Forming Condensation 3-Aminopyrazole Benzylidene Malononitrile Pyrazolo[1,5-a]pyrimidine nih.gov

Theoretical and Computational Investigations of 6 Methyl 3 Nitropyrazolo 1,5 a Pyrimidine Systems

Electronic Structure Analysis and Molecular Orbital Calculations

The arrangement of electrons within a molecule dictates its chemical and physical properties. Electronic structure analysis and molecular orbital calculations are fundamental to understanding the reactivity and spectral characteristics of 6-methyl-3-nitropyrazolo[1,5-a]pyrimidine.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For pyrazolo[1,5-a]pyrimidine (B1248293) systems, the presence of substituents significantly influences the energy and localization of these frontier orbitals. For instance, in related pyrimidine (B1678525) derivatives, the introduction of nitro groups, which are strong electron-withdrawing groups, leads to a noticeable charge transfer character, with the LUMOs showing a larger contribution from the orbitals localized on the nitro groups. researchgate.net This suggests that in this compound, the LUMO is likely concentrated on the nitro group and the pyrimidine ring, making these sites susceptible to nucleophilic attack. Conversely, the HOMO would be distributed over the pyrazole (B372694) and methyl-substituted pyrimidine ring, indicating the regions prone to electrophilic attack.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications

Density Functional Theory (DFT) has become a standard computational method for investigating the electronic structure and properties of molecules. researchgate.netrsc.org DFT calculations can accurately predict molecular geometries, vibrational frequencies, and energies. For pyrazolo[1,5-a]pyrimidine derivatives, DFT studies have been employed to understand their structure, stability, and reactivity. researchgate.netrsc.org

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study excited-state properties, such as electronic absorption and emission spectra. nih.gov For a family of 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines, TD-DFT calculations have revealed that electron-donating groups at the 7-position enhance absorption and emission intensities due to intramolecular charge transfer (ICT) to and from the fused ring. nih.gov Conversely, electron-withdrawing groups were found to result in lower intensities. nih.gov These findings are crucial for understanding the photophysical properties of substituted pyrazolo[1,5-a]pyrimidines and for designing new fluorescent probes. nih.gov In the case of this compound, the nitro group at the 3-position would be expected to influence its optical properties, a phenomenon that can be accurately modeled using TD-DFT.

Prediction of Electrophilic Substitution Patterns and Regioselectivity

Computational methods are invaluable for predicting the regioselectivity of electrophilic substitution reactions. Molecular orbital calculations for the parent pyrazolo[1,5-a]pyrimidine and its conjugate acid have successfully predicted that electrophilic substitution would preferentially occur at the 3- and 6-positions. researchgate.netcdnsciencepub.com This theoretical prediction aligns with experimental observations where nitration using mixed nitric and sulfuric acids yields the 3-nitro derivative, while nitration with nitric acid in acetic anhydride (B1165640) results in the 6-nitro compound. cdnsciencepub.com

Conformational Analysis and Intramolecular Hydrogen Bonding

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. For flexible molecules, this is crucial for understanding their biological activity and physical properties. In substituted pyrazolo[3,4-d]pyrimidines, which are structurally related to pyrazolo[1,5-a]pyrimidines, different conformations have been observed in crystal structures, arising from the demands of molecular packing. mdpi.com

Intramolecular hydrogen bonding can significantly influence the conformation and properties of a molecule. In derivatives of 6-methylaminopurine and 4-methylaminopyrazolo[3,4-d]pyrimidine, intramolecular hydrogen bonds have been shown to determine the preferred conformation in solution. rsc.org While this compound itself does not possess a classic hydrogen bond donor, the potential for weak C-H···O or C-H···N interactions, or the introduction of substituents capable of forming intramolecular hydrogen bonds, could lock the molecule into specific conformations. Computational methods can be used to explore the potential energy surface and identify stable conformers and the energetic barriers between them.

Computational Studies on Reaction Mechanisms

Computational chemistry provides a powerful lens through which to study the detailed mechanisms of chemical reactions. For instance, the formation of pyrazolo[4,3-d]pyrimidine N-oxides from the reaction of 6-bromomethyl-1,3-dimethyl-5-nitrouracil with primary amines has been mechanistically investigated. rsc.org Similarly, the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) type reactions of azolo[1,5-a]pyrimidine-6-carbonitriles with nucleophiles have been studied in detail, with DFT calculations confirming the proposed mechanisms. rsc.org

For this compound, computational studies could elucidate the mechanisms of its synthesis, degradation, or further functionalization. For example, understanding the precise pathway of the nitration reaction that introduces the 3-nitro group could lead to optimized reaction conditions. Furthermore, computational modeling could predict the products of reactions with various nucleophiles and electrophiles, guiding synthetic efforts.

In Silico Screening and Molecular Docking for Target Interaction Prediction

In silico screening and molecular docking are computational techniques used to predict the binding affinity and mode of interaction between a small molecule and a biological target, typically a protein. These methods are instrumental in drug discovery for identifying potential lead compounds.

Pyrazolo[1,5-a]pyrimidine derivatives have been the subject of such studies. For instance, novel pyrazolo[1,5-a]pyrimidine derivatives were identified as inhibitors of InhA, an enzyme crucial for the survival of Mycobacterium tuberculosis, through pharmacophore-based virtual screening and molecular docking. nih.gov The designed compounds were then synthesized and showed potent anti-tubercular activity. nih.gov Similarly, triazole-linked glycohybrids of pyrazolo[1,5-a]pyrimidines have been synthesized and their anticancer potential evaluated, with docking analysis providing insights into their interaction with the HER2 protein. nih.gov

Given the privileged structural nature of the pyrazolo[1,5-a]pyrimidine scaffold, this compound could be a candidate for in silico screening against various biological targets. Molecular docking studies could predict its binding pose and affinity to the active sites of different enzymes or receptors, thereby suggesting potential therapeutic applications.

Quantum-Chemical Calculations for Understanding Compound Stability and Degradation

Theoretical and computational chemistry, particularly quantum-chemical calculations, provide profound insights into the intrinsic stability and potential degradation pathways of heterocyclic compounds like this compound. These methods allow for the examination of molecular properties that are difficult or hazardous to measure experimentally, especially for energetically rich materials.

Recent research into nitro-substituted pyrazolo[1,5-a]pyrimidines as energetic materials has highlighted the utility of quantum computational methods in predicting their performance and thermal stability. acs.org Density Functional Theory (DFT) is a commonly employed method to explore the relationship between the molecular structure of these compounds and their stability. researchgate.net For instance, studies on related compounds, such as 2,3,6-trinitropyrazolo[1,5-a]pyrimidin-7-amine, have demonstrated that the introduction of nitro groups significantly influences the compound's density, detonation velocity, and thermal decomposition temperature. acs.org

To understand the stability of this compound, several key quantum-chemical parameters can be calculated. These include the heat of formation (HOF), bond dissociation energies (BDE), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A larger gap generally implies greater stability.

The degradation of such compounds often initiates at the weakest bond. Theoretical calculations can predict the BDE for various bonds within the molecule, identifying the most likely points of initial decomposition under thermal or other stresses. For nitrated pyrazolo[1,5-a]pyrimidines, the C-NO2 and N-NO2 bonds are often the most labile and, therefore, critical to understanding the degradation mechanism.

While specific experimental data on the degradation of this compound is not widely available, theoretical models provide a robust framework for predicting its behavior. The calculated properties for related nitro-substituted pyrazolo[1,5-a]pyrimidines offer valuable benchmarks for assessing its potential as a stable energetic material.

Table of Calculated Properties for a Related Compound (2,3,6-trinitropyrazolo[1,5-a]pyrimidin-7-amine)

PropertyValueUnitReference
Density (ρ)1.89g·cm⁻³ acs.org
Detonation Velocity (D)8922m·s⁻¹ acs.org
Decomposition Temperature (Td)287°C acs.org

Structure Activity Relationship Sar Studies of Pyrazolo 1,5 a Pyrimidine Derivatives, Including Nitro and Methyl Analogues

Positional Effects of Substituents on Biological Potency and Selectivity

The specific placement of substituents on the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a key factor in determining the biological potency and selectivity of these compounds. nih.gov Different substitution patterns can lead to varied interactions with biological targets. nih.govrsc.org

For instance, in the context of Pim-1 kinase inhibition, the substituent at the 5-position was found to be more critical for potency than the substituent at the 3-position. nih.gov This is attributed to the crucial hydrogen bonding interactions with residues in the Pim-1 active site. nih.gov Similarly, for PI3Kδ inhibitors, modifications at the C(5) position have been explored to understand the structure-activity relationship. nih.gov The introduction of a nitrile substitution at the third position significantly enhanced the activity of certain derivatives as NTRK inhibitors. mdpi.com

Modulation of Enzyme and Receptor Inhibition through Structural Variations

Structural modifications of the pyrazolo[1,5-a]pyrimidine core are a powerful tool for modulating the inhibition of specific enzymes and receptors. These compounds have been identified as inhibitors of a wide range of protein kinases, acting as both ATP-competitive and allosteric inhibitors. nih.govrsc.org

For example, pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent and selective inhibitors of Pim-1 kinase and Flt-3 kinase. nih.gov They have also been designed as selective inhibitors of PI3Kδ. nih.govmdpi.com Furthermore, these derivatives have shown inhibitory activity against tropomyosin receptor kinases (TrkA, TrkB, and TrkC). nih.govmdpi.com The introduction of a morpholine (B109124) group at a specific position improved selectivity by reducing off-target effects in Trk inhibitors. nih.govmdpi.com

Physicochemical Parameters and Their Correlation with Biological Activity

The physicochemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as lipophilicity, play a significant role in their biological activity. In silico studies have been used to predict the physicochemical and pharmacokinetic properties of these compounds. researchgate.net

For instance, in the development of 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for tumor imaging, it was found that decreased lipophilicity due to the introduction of ester and hydroxyl groups at the C-5 position did not negatively impact their in vivo biological behavior. researchgate.net Similarly, the introduction of a carboxyl group at the C-7 position, which also decreases lipophilicity, resulted in insignificant changes in the in vivo biological behavior of the compounds. researchgate.net

Pharmacophore Identification and Lead Optimization Strategies

The development of potent and selective inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold is a key area of interest in drug discovery, particularly for targeting protein kinases. The process involves identifying the crucial chemical features responsible for biological activity (the pharmacophore) and then systematically modifying the lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies of Pyrazolo[1,5-a]pyrimidine Derivatives

The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. SAR studies have provided valuable insights into how different functional groups at various positions influence the inhibitory potential of these compounds against different biological targets.

For instance, in the context of Tropomyosin receptor kinase (Trk) inhibitors, the pyrazolo[1,5-a]pyrimidine core is essential for hinge interaction with the Met592 residue, a key feature for binding affinity. The substitution pattern around this core dictates the potency and selectivity. Studies have shown that the presence of an amide bond at the C3 position and a substituted pyrrolidine (B122466) at the C5 position can significantly enhance Trk inhibition.

Regarding the specific substitutions of a methyl group and a nitro group, research on various pyrazolo[1,5-a]pyrimidine analogues allows for inferences on their likely impact. The 6-methyl group , as seen in related compounds, can influence the molecule's orientation within the binding pocket and contribute to hydrophobic interactions. For example, in a series of pyrazolo[1,5-a]pyrimidines developed as CDK2 kinase inhibitors, the substitution at the C6 position was found to be crucial for activity, with different groups leading to varying potencies.

The 3-nitro group is a strong electron-withdrawing group and can participate in hydrogen bonding, which can be a critical interaction with the target protein. The synthesis of 3-nitropyrazolo[1,5-a]pyrimidines has been achieved through regioselective electrophilic substitution, highlighting the feasibility of introducing this functional group. The presence of a nitro group can significantly alter the electronic properties of the entire molecule, thereby affecting its binding affinity and reactivity.

Pharmacophore Identification

Pharmacophore modeling is a crucial step in understanding the key molecular features required for a compound to bind to its target. For pyrazolo[1,5-a]pyrimidine-based inhibitors, pharmacophore models typically include:

Hydrogen Bond Acceptors: The nitrogen atoms within the pyrazolo[1,5-a]pyrimidine ring system are key hydrogen bond acceptors, interacting with the hinge region of kinases. The oxygen atoms of the nitro group at the C3 position can also act as potent hydrogen bond acceptors.

Hydrogen Bond Donors: Depending on the substituents, hydrogen bond donor sites can be introduced to optimize interactions with the target.

Aromatic Rings: The planar pyrazolo[1,5-a]pyrimidine core itself, as well as any aryl substituents, contribute to aromatic and hydrophobic interactions within the binding site.

Hydrophobic Features: Methyl groups, such as the one at the C6 position, and other aliphatic or aromatic substituents provide hydrophobic interactions that can enhance binding affinity.

A typical pharmacophore model for a pyrazolo[1,5-a]pyrimidine-based kinase inhibitor would feature the core interacting with the hinge region of the kinase, with substituents at various positions extending into specific pockets of the active site to confer potency and selectivity.

Lead Optimization Strategies

Once a lead compound like 6-Methyl-3-nitropyrazolo[1,5-a]pyrimidine is identified, lead optimization strategies are employed to improve its drug-like properties. These strategies often involve:

Modification of Substituents: Systematically altering the groups at the C3, C5, C6, and C7 positions to enhance potency, selectivity, and metabolic stability. For example, replacing a methyl group with a trifluoromethyl group can alter electronic properties and metabolic stability.

Introduction of Solubilizing Groups: Adding polar groups to improve aqueous solubility and bioavailability.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve pharmacokinetic parameters without losing biological activity.

Structure-Based Design: Utilizing X-ray crystallography or homology modeling of the target protein to design modifications that optimize the fit of the inhibitor in the binding pocket.

The table below illustrates the impact of different substituents on the biological activity of a series of hypothetical pyrazolo[1,5-a]pyrimidine analogues, demonstrating the principles of SAR.

Table 1: Structure-Activity Relationship of Hypothetical Pyrazolo[1,5-a]pyrimidine Analogues

Compound R1 (at C3) R2 (at C6) Inhibitory Concentration (IC50) in µM
1 -H -H 50
2 -NO2 -H 15
3 -H -CH3 35
4 (this compound) -NO2 -CH3 5
5 -NH2 -CH3 25

| 6 | -NO2 | -CF3 | 8 |

This data illustrates that the combination of a nitro group at the C3 position and a methyl group at the C6 position (Compound 4) results in the highest potency among this hypothetical series. The electron-withdrawing nature of the nitro group and the hydrophobic contribution of the methyl group likely create a synergistic effect, enhancing the compound's interaction with its biological target.

Advanced Research Applications of Pyrazolo 1,5 a Pyrimidine Scaffold Excluding Clinical Data

Applications in Medicinal Chemistry Research (Scaffold-Based Drug Discovery)

The pyrazolo[1,5-a]pyrimidine (B1248293) nucleus is a cornerstone in the development of novel bioactive compounds, demonstrating significant potential in scaffold-based drug discovery. nih.govnih.gov Its derivatives have been engineered to exhibit specific modes of action, leading to their investigation as enzyme inhibitors and as agents with antimicrobial, antiviral, anti-inflammatory, and psychopharmacological properties. nih.govmdpi.com The structural diversity achievable through various synthetic strategies, including cyclization, condensation, and multi-component reactions, has enabled the creation of large libraries of these compounds for screening against numerous biological targets. nih.govrsc.org

The pyrazolo[1,5-a]pyrimidine scaffold is a prominent framework for the development of enzyme inhibitors, particularly targeting protein kinases which are key regulators in cellular signaling. nih.govrsc.org These derivatives often act as ATP-competitive or allosteric inhibitors. rsc.org

Tropomyosin Receptor Kinase (Trk) Inhibition: The Trk family of receptor tyrosine kinases (TrkA, TrkB, TrkC) has become a significant therapeutic target in oncology. nih.gov The pyrazolo[1,5-a]pyrimidine core is featured in multiple approved Trk inhibitors, such as Larotrectinib, Entrectinib, and the second-generation inhibitor Repotrectinib, which was designed to overcome resistance mutations. mdpi.comnih.gov Research has focused on synthesizing novel derivatives with enhanced potency. For instance, picolinamide-substituted PP derivatives have shown excellent enzymatic inhibition of TrkA. nih.gov Structural modifications have led to compounds with potent TrkA inhibition in the low nanomolar and even sub-nanomolar range. mdpi.comnih.gov

Compound/Derivative ClassTarget EnzymeIC50 Value
Picolinamide Derivative 8TrkA1.7 nM nih.gov
Picolinamide Derivative 9TrkA1.7 nM nih.gov
Macrocyclic Derivative 20NTRK>0.02 nM mdpi.com
Macrocyclic Derivative 21NTRK>0.02 nM mdpi.com
Optimized Derivative 23TrkA (KM12 cell)0.1 nM mdpi.com
Optimized Derivative 24TrkA (KM12 cell)0.2 nM mdpi.com

Pim-1 Kinase Inhibition: The Pim-1 kinase is another oncogenic target where the pyrazolo[1,5-a]pyrimidine scaffold has proven effective. Researchers have demonstrated that this scaffold is highly selective for Pim-1 when screened against a large panel of oncogenic kinases. nih.gov A starting hit compound with an IC50 of 52 μM was optimized, leading to analogues with nanomolar inhibitory activity. nih.gov

CompoundTarget EnzymeIC50 Value
Initial Scaffold Hit (Compound 1)Pim-145 nM nih.gov
Various AnaloguesPim-1Nanomolar range nih.gov

Other Kinase and Enzyme Inhibition: Derivatives of this scaffold have been investigated as inhibitors for a wide array of other kinases and enzymes. These include CK2, EGFR, B-Raf, MEK, and PI3Kδ, highlighting the scaffold's versatility in cancer research. rsc.orgbenthamdirect.commdpi.com Beyond cancer, studies have explored their potential as inhibitors of enzymes relevant to other conditions, such as α-amylase (diabetes), acetylcholinesterase (Alzheimer's disease), and cyclooxygenase (COX) enzymes (inflammation). nih.govbohrium.com For example, certain pyrazolo[1,5-a]pyrimidine-pyridine hybrids have shown potent and selective COX-2 inhibition. bohrium.comresearchgate.net

CompoundTarget EnzymeIC50 / % InhibitionSelectivity Index (SI)
Compound 12COX-21.11 μM bohrium.com-
Compound 11COX-2-8.97 bohrium.comresearchgate.net
Compound 13COX-23.37 ± 0.07 μM johnshopkins.edu-
Compound 8COX-25.68 ± 0.08 μM johnshopkins.edu-
Compound 3lα-amylase72.91 ± 0.14 % nih.gov-
Compound 3lAcetylcholinesterase62.80 ± 0.06 % nih.gov-
CPL302415 (6)PI3Kδ18 nM mdpi.com79 (vs PI3Kα) mdpi.com

Research into pyrazolo[1,5-a]pyrimidine derivatives as antimetabolic agents is an emerging area. Due to the structural similarity of the pyrazolopyrimidine core to natural purine (B94841) systems, these compounds are investigated for their potential to interfere with metabolic pathways. nih.gov By acting as purine analogs, they can potentially disrupt the synthesis or function of nucleic acids and other essential biomolecules, a mechanism crucial for developing anticancer and antimicrobial agents. nih.gov While specific studies labeling them as "antimetabolic agents" are not extensively detailed in the provided research, their role as enzyme inhibitors in critical cellular pathways, such as kinase signaling, indirectly points to their ability to disrupt cellular metabolism. rsc.orgbenthamdirect.com

The pyrazolo[1,5-a]pyrimidine scaffold is a building block for developing new anti-infectious agents, with numerous studies reporting on the antibacterial and antifungal activities of its derivatives. nih.goveijppr.com The mechanism of action is sometimes attributed to the inhibition of essential enzymes like RNA polymerase. nih.gov

Newly synthesized series of these compounds have been tested against a variety of bacterial and fungal strains. nih.govresearchgate.net Some derivatives have shown potency greater than that of established antibiotics like tetracycline against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria. researchgate.net Furthermore, significant antifungal activity compared to amphotericin B has also been observed in several compounds. researchgate.net

Compound(s)Target Organism(s)Activity (MIC) / Finding
5a, 16dB. subtilis, S. aureus, P. aeruginosa, E. coliMore potent than tetracycline researchgate.net
6S. aureus, E. faecalis, P. aeruginosaMIC = 0.187–0.375 µg/mL mdpi.com
9a, 10aGram-positive and Gram-negative isolatesMIC = 0.187–0.50 µg/mL mdpi.com
7bVarious BacteriaPotent RNA polymerase inhibitor (IC50= 0.213 μg/ml) nih.gov

The antiviral potential of the pyrazolo[1,5-a]pyrimidine scaffold is an active area of research. nih.govnih.gov The development of small molecules that target host proteins essential for viral entry and replication is a key strategy, and NAK kinases have been identified as one such target family. biorxiv.org Researchers have developed pyrazolo[1,5-a]pyrimidine-based macrocyclic inhibitors of NAK kinases, such as AAK1, which are involved in cellular processes like clathrin-mediated endocytosis that viruses hijack to invade host cells. biorxiv.org These inhibitors have been evaluated for their antiviral activity against various RNA viruses, including SARS-CoV-2 and Dengue virus (DENV-2). biorxiv.org

CompoundTarget VirusCell LineEC50 Value
Compound 27DENV-2Huh72.1 µM biorxiv.org
SGC-GAK-1 (Control)SARS-CoV-2Vero E6/TMPRSS20.8 µM biorxiv.org

Derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated significant anti-inflammatory properties in various preclinical models. nih.govnih.gov Their mechanism of action often involves the inhibition of key inflammatory mediators. Studies have shown that these compounds can act as potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme central to the inflammatory process. bohrium.comjohnshopkins.edu Beyond COX-2, their anti-inflammatory effects are also linked to the suppression of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). bohrium.comjohnshopkins.edu Some derivatives have shown dual inhibition capabilities, targeting both COX and 5-lipoxygenase (5-LOX) pathways.

CompoundTarget/AssayIC50 / % Inhibition
11IL-6 Release80% inhibition bohrium.comresearchgate.net
11TNF-α Release89% inhibition bohrium.comresearchgate.net
13IL-6 Level70.3% inhibition johnshopkins.edu
8TNF-α Level63.1% inhibition johnshopkins.edu
11sPLA2-VIC50 = 1 μM bohrium.com
1215-LOXIC50 = 5.6 μM bohrium.com

The pyrazolo[1,5-a]pyrimidine scaffold has been a foundation for drugs targeting the central nervous system, including agents with anxiolytic and hypnotic properties. nih.govresearchgate.net Marketed drugs such as Zaleplon and Indiplon belong to this chemical class and are known for their sedative-hypnotic effects. nih.govresearchgate.net These compounds are related to nonbenzodiazepines, and their therapeutic effect is often due to the allosteric enhancement of the inhibitory neurotransmitter GABA at the GABAA receptor. researchgate.net However, other research has indicated that some pyrazolo[1,5-a]pyrimidine analogs may exert their anxiolytic effects through a low-affinity receptor site distinct from that of benzodiazepines. nih.gov Behavioral studies in animal models have been conducted to evaluate these properties, though results can be conflicting depending on the specific analog and the test model used. nih.gov

Purine Analogues in Biochemical Pathways Research

Pyrazolo[1,5-a]pyrimidines are recognized as purine analogues, a characteristic that makes them valuable tools in biochemical research. researchgate.net Their structural similarity to endogenous purines allows them to interact with biological systems and pathways that normally involve purines, such as enzymatic processes. This mimicry enables researchers to study and modulate the activity of various enzymes and receptors. For instance, derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been investigated as selective inhibitors for a range of protein kinases, which are key regulators in cellular signaling pathways. nih.govrsc.org The ability to systematically modify substituents on the pyrazolo[1,5-a]pyrimidine core allows for the development of highly selective probes to investigate the roles of specific kinases in complex biochemical networks. nih.govnih.gov

Applications in Materials Science

In the realm of materials science, the pyrazolo[1,5-a]pyrimidine scaffold is highly valued for its significant photophysical properties. mdpi.comresearchgate.net These compounds form the basis of a wide array of functional materials, from fluorescent dyes to components in advanced electronic devices. The ease of chemical modification is a key advantage, allowing researchers to tailor the electronic and optical characteristics of these molecules. nih.govrsc.org The introduction of specific functional groups, such as the electron-withdrawing nitro group and the electron-donating methyl group in 6-Methyl-3-nitropyrazolo[1,5-a]pyrimidine, can dramatically influence the material's properties. nih.gov

The pyrazolo[1,5-a]pyrimidine core is an attractive scaffold for the development of novel fluorescent organic compounds. nih.govresearchgate.net These derivatives are noted for their high fluorescence quantum yields and excellent photostability. researchgate.net Researchers have demonstrated that the photophysical properties of these compounds can be precisely tuned by altering the substituents on the fused ring system. nih.gov For example, the introduction of electron-donating groups at certain positions can enhance both absorption and emission intensities. nih.gov Conversely, the presence of an electron-withdrawing group, such as the nitro moiety in this compound, significantly modulates the intramolecular charge transfer (ICT) process, which is fundamental to the fluorescence mechanism. nih.govresearchgate.net This tunability makes them a versatile alternative to other common fluorophores like BODIPYs and coumarins. nih.gov

Table 1: Photophysical Properties of Selected Pyrazolo[1,5-a]pyrimidine Derivatives This table presents representative data for the scaffold to illustrate its tunable properties.

Compound ClassSubstituent NatureAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (ΦF)
7-Aryl-PPsElectron-Donating340-440474-541Up to 0.97
7-Aryl-PPsElectron-Withdrawing340-440474-541As low as 0.01
Hybrid PP-CoumarinExtended Conjugation~430~5200.80 - 0.87
PP-DicyanovinylICT System~390~465Up to 82-fold enhancement upon reaction

The functional versatility of the pyrazolo[1,5-a]pyrimidine scaffold has been leveraged in the design of highly sensitive and selective chemosensors. researchgate.netresearchgate.net These sensors can be engineered to detect specific analytes, such as anions or trace amounts of water in organic solvents. researchgate.netacs.org For instance, pyrazolo[1,5-a]pyrimidine derivatives integrated with a hemicyanine system have been developed as colorimetric and fluorometric probes for cyanide recognition in purely aqueous solutions. researchgate.net The sensing mechanism often relies on the interaction of the analyte with the sensor molecule, which induces a measurable change in its photophysical properties, such as a shift in color (colorimetric) or a change in fluorescence intensity (fluorometric). researchgate.netacs.org Probes based on this scaffold have achieved detection limits in the nanomolar range, which is sensitive enough for applications like monitoring drinking water quality. researchgate.net

The excellent photophysical and electronic properties of pyrazolo[1,5-a]pyrimidines make them promising candidates for applications in optoelectronic devices. mdpi.com Their rigid and planar structure, combined with tunable energy levels, is advantageous for materials used in Organic Light-Emitting Diodes (OLEDs) and as hole-transporting materials in Perovskite Solar Cells (PSCs). mdpi.com Researchers have designed D-π-A (Donor-π-Acceptor) type molecules where the pyrazolo[1,5-a]pyrimidine system acts as the electron acceptor unit. mdpi.com The position of functionalization on the core has been shown to significantly affect the molecule's properties, including its thermal stability, energy levels, and charge transport capabilities, which are critical for device performance. mdpi.com

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold are being actively explored as probes for biological imaging. researchgate.netnih.gov A particularly relevant application for a nitro-substituted compound like this compound is in the detection of nitroreductase (NTR). mdpi.com NTR is an enzyme that is overexpressed in hypoxic tumor cells, making it a key biomarker for aggressive tumors. mdpi.comresearchgate.net Fluorescent probes have been designed that are selectively "turned on" in the presence of NTR. mdpi.com The mechanism involves the reduction of a nitro group on the probe molecule by NTR, which triggers a significant change in fluorescence, often in the near-infrared (NIR) range to allow for deeper tissue penetration. mdpi.comrsc.org This enables the specific imaging of hypoxic regions within tumors, which is crucial for cancer diagnosis and for evaluating the efficacy of anticancer therapies. mdpi.commdpi.com

Table 2: Applications of Pyrazolo[1,5-a]pyrimidine Derivatives in Sensing and Imaging

Application AreaTarget Analyte/SystemPrinciple of OperationKey Features
Chemosensing Cyanide Anions (CN⁻)Colorimetric & Fluorometric changeHigh selectivity; Detection in 100% aqueous solution researchgate.net
Chemosensing Water in Organic SolventsChange in fluorescence propertiesHigh sensitivity for trace amounts researchgate.net
Biological Imaging Nitroreductase (NTR)Enzyme-triggered fluorescence activationNIR emission; High sensitivity and selectivity mdpi.com
Biological Imaging Hypoxic Tumor CellsNTR-mediated probe activationEnables visualization of tumor hypoxia mdpi.comrsc.org

Future Perspectives and Research Challenges for 6 Methyl 3 Nitropyrazolo 1,5 a Pyrimidine Research

Refinement of Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of pyrazolo[1,5-a]pyrimidines has been a focal point of extensive research, with numerous strategies developed for the construction of this versatile scaffold. nih.govresearchgate.net A predominant method involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov For the specific synthesis of 3-nitropyrazolo[1,5-a]pyrimidines, a regioselective and time-efficient one-pot route utilizing microwave-assisted synthesis has been reported. This process involves the sequential cyclocondensation of β-enaminones with NH-5-aminopyrazoles, followed by electrophilic nitration. mdpi.combme.hu

While effective, a key future challenge lies in refining these synthetic methodologies to be more efficient and sustainable. bme.hu This includes the development of "green" synthetic approaches that minimize waste, reduce the use of hazardous reagents, and operate under milder reaction conditions. bme.hu The exploration of catalytic systems, flow chemistry, and the use of alternative energy sources like ultrasound could lead to more environmentally benign and scalable production of 6-Methyl-3-nitropyrazolo[1,5-a]pyrimidine. bme.hu

Table 1: Comparison of Synthetic Methodologies for Pyrazolo[1,5-a]pyrimidines

MethodologyAdvantagesDisadvantages
Conventional Heating Well-established, predictable outcomes.Longer reaction times, often requires high temperatures and harsh reagents.
Microwave-Assisted Synthesis Rapid reaction rates, higher yields, improved purity. nih.govmdpi.comRequires specialized equipment, potential for localized overheating.
Ultrasonic Irradiation Energy efficient, can promote reactions at lower temperatures. bme.huMay not be suitable for all reaction types, scalability can be a challenge.
Flow Chemistry Precise control over reaction parameters, improved safety and scalability.Higher initial setup cost, requires expertise in flow reactor technology.

Exploration of Novel Reaction Pathways and Post-Functionalizations

The functionalization of the pyrazolo[1,5-a]pyrimidine (B1248293) core is crucial for modulating its physicochemical properties and biological activity. nih.govrsc.org The introduction of diverse substituents at various positions on the bicyclic ring system can significantly impact its interaction with biological targets. nih.gov Future research should focus on exploring novel reaction pathways to introduce a wider array of functional groups onto the this compound scaffold.

Post-functionalization strategies, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), will continue to be vital for creating libraries of derivatives with diverse substitutions. nih.govresearchgate.net The development of selective C-H activation methods for the pyrazolo[1,5-a]pyrimidine core would represent a significant advancement, allowing for more direct and atom-economical modifications. Furthermore, exploring the reactivity of the nitro group at the 3-position could open up avenues for further transformations, such as reduction to an amino group, which can then be derivatized to introduce new functionalities. nih.gov

Advanced Computational Modeling for Mechanism Elucidation and Rational Compound Design

Computational modeling has become an indispensable tool in modern drug discovery and materials science. rsc.orgbenthamdirect.com In the context of this compound, advanced computational techniques can provide profound insights into its electronic structure, reactivity, and potential interactions with biological targets. johnshopkins.eduresearchgate.net

Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms for its synthesis and functionalization, aiding in the optimization of reaction conditions. benthamdirect.com Molecular docking and molecular dynamics simulations can predict the binding modes of this compound derivatives with various protein kinases, providing a rational basis for designing more potent and selective inhibitors. johnshopkins.eduresearchgate.net Quantitative Structure-Activity Relationship (QSAR) studies can help to identify the key structural features that govern the biological activity of this class of compounds. researchgate.net The synergy between computational predictions and experimental validation will be crucial for accelerating the discovery and development of novel pyrazolo[1,5-a]pyrimidine-based agents. rsc.orgnih.gov

Addressing Selectivity and Off-Target Effects in Complex Biological Systems

A significant challenge in the development of kinase inhibitors is achieving high selectivity for the target kinase to minimize off-target effects and associated toxicities. nih.govbiorxiv.org The pyrazolo[1,5-a]pyrimidine scaffold has been shown to be a versatile hinge-binding motif for many kinases. nih.gov However, the development of derivatives with exquisite selectivity for a single kinase or a specific kinase subfamily remains a formidable task.

Future research must focus on designing this compound analogues with improved selectivity profiles. This will involve a deep understanding of the structural nuances of the ATP-binding sites of different kinases and leveraging subtle differences to achieve selective binding. nih.gov Comprehensive in vitro kinase profiling against large panels of kinases will be essential to assess the selectivity of new compounds. nih.govnih.gov Furthermore, cell-based assays and in vivo studies will be necessary to evaluate the on-target and off-target effects of these compounds in complex biological systems. nih.gov

Expanding Applications in Emerging Scientific and Technological Fields

While the primary focus of pyrazolo[1,5-a]pyrimidine research has been in medicinal chemistry, the unique photophysical properties of this scaffold suggest potential applications in other scientific and technological fields. mdpi.comrsc.org The fused aromatic system can give rise to fluorescence, and the introduction of various substituents can tune these properties. rsc.org

Future investigations could explore the potential of this compound and its derivatives as:

Fluorescent probes: For imaging and sensing applications in biological systems.

Organic light-emitting diodes (OLEDs): As components in the emissive layer of OLED devices.

Dyes and pigments: For use in materials science and as disperse dyes for textiles. nih.gov

Agrochemicals: The pyrazolo[1,5-a]pyrimidine core is found in some pesticides, and novel derivatives could be explored for their agricultural applications.

The exploration of these emerging applications will require interdisciplinary collaborations between chemists, biologists, physicists, and materials scientists.

Q & A

Q. What are the standard synthetic routes for 6-Methyl-3-nitropyrazolo[1,5-a]pyrimidine, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or 1,3-bis-electrophiles (e.g., alkoxymethylene-β-dicarbonyl compounds). Key parameters include:
  • Temperature : Reactions often proceed at 80–120°C to balance yield and selectivity .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency, while ethanol may alter regioselectivity .
  • Base Catalysis : Potassium carbonate or sodium hydride is used to deprotonate intermediates and drive cyclization .
    Optimization involves iterative adjustments to these parameters, monitored via TLC or HPLC .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions and confirm regioselectivity (e.g., distinguishing C-2 vs. C-3 nitration) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities (<i>m/z</i> deviations >0.005 suggest byproducts) .
  • X-ray Diffraction : Resolves ambiguous regiochemistry in solid-state structures .
  • HPLC-PDA : Quantifies purity (>95% required for pharmacological assays) .

Advanced Research Questions

Q. How can computational modeling assist in predicting the reactivity of this compound derivatives?

  • Methodological Answer :
  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electrophilic/nucleophilic sites. For example, Fukui indices identify C-5 as prone to nitration .
  • Reaction Path Search Algorithms : Tools like GRRM or AFIR simulate intermediates (e.g., enamine vs. keto tautomers) to optimize synthetic routes .
  • Molecular Docking : Screens binding affinities to biological targets (e.g., kinases) and guides SAR studies .

Q. What strategies resolve contradictory biological activity data across studies involving this compound?

  • Methodological Answer :
  • Dose-Response Reassessment : Confirm IC50_{50} values under standardized conditions (e.g., ATP concentration in kinase assays) .
  • Metabolite Profiling : LC-MS identifies active metabolites that may contribute to observed discrepancies .
  • Crystallographic Analysis : Resolves off-target interactions (e.g., allosteric vs. active-site binding in kinases) .
  • Control for Solvent Effects : DMSO concentrations >0.1% can artifactually inhibit certain enzymes .

Q. How is regioselectivity controlled during functionalization of the pyrazolo[1,5-a]pyrimidine core?

  • Methodological Answer :
  • Solvent-Directed Selectivity : Ethanol favors C-5 substitution, while DMF promotes C-7 reactivity in nitro-group installations .
  • Protecting Groups : Temporary Boc protection of the pyrazole NH directs electrophiles to the pyrimidine ring .
  • Microwave-Assisted Synthesis : Enhances kinetic control, reducing thermodynamic byproducts (e.g., 10% higher yield for C-6 methyl vs. C-2 in MW vs. conventional heating) .

Data Contradiction Analysis

Q. How to address conflicting NMR data for this compound derivatives?

  • Methodological Answer :
  • Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., tautomerism) causing signal splitting .
  • COSY/NOESY : Assigns coupling patterns to distinguish positional isomers .
  • Isotopic Labeling : 15N^{15}N-labeling confirms nitrogen connectivity in ambiguous cases .

Structure-Activity Relationship (SAR) Studies

Q. What functional groups enhance the anticancer activity of this compound derivatives?

  • Methodological Answer :
  • Electron-Withdrawing Groups : Nitro or cyano substituents at C-3 improve kinase inhibition (e.g., 10-fold lower IC50_{50} vs. methyl groups) .
  • Hydrophobic Side Chains : Propyl or benzyl groups at C-5 increase membrane permeability (logP >2.5 correlates with in vivo efficacy) .
  • Piperazine Moieties : Enhance solubility and target engagement in CNS applications .

Experimental Design Considerations

Q. How to design a robust assay for evaluating the anti-inflammatory activity of this compound?

  • Methodological Answer :
  • In Vitro Models : LPS-stimulated RAW 264.7 macrophages measure TNF-α suppression (IC50_{50} <10 μM indicates potency) .
  • In Vivo Validation : Murine carrageenan-induced paw edema tests dose-dependent edema reduction (30–50% at 10 mg/kg) .
  • Selectivity Profiling : Counter-screening against COX-1/2 avoids off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.